molecular formula C10H13ClINO B1395416 3-(4-Iodophenoxy)pyrrolidine hydrochloride CAS No. 1220019-06-6

3-(4-Iodophenoxy)pyrrolidine hydrochloride

Cat. No. B1395416
CAS RN: 1220019-06-6
M. Wt: 325.57 g/mol
InChI Key: KBCDLDAVLARFGX-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)pyrrolidine hydrochloride, commonly referred to as 3-IPH, is a chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 437.9 g/mol and a melting point of 158-160°C. 3-IPH is soluble in water, ethanol, and methanol, and is stable under normal laboratory conditions. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

3-IPH has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as a fluorescent probe for imaging and monitoring of biochemical reactions. It has also been used in the study of enzyme kinetics and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-IPH is not well understood. It is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It is also believed to act as an agonist of certain G-protein coupled receptors, which may explain its role in the synthesis of certain pharmaceuticals.
Biochemical and Physiological Effects
3-IPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes involved in the metabolism of fatty acids, which can lead to the accumulation of fatty acids in cells. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which can lead to the inhibition of certain cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-IPH in lab experiments include its low cost, its stability under normal laboratory conditions, and its wide range of applications. The main limitation of using 3-IPH is its lack of specificity, as it can inhibit the activity of both enzymes and G-protein coupled receptors.

Future Directions

For 3-IPH research include the development of more specific inhibitors of enzymes and G-protein coupled receptors, the development of more efficient synthesis methods, and the exploration of its potential use in drug development. Additionally, more research is needed to understand its biochemical and physiological effects and to identify potential therapeutic uses.

properties

IUPAC Name

3-(4-iodophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCDLDAVLARFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenoxy)pyrrolidine hydrochloride

CAS RN

1220019-06-6
Record name Pyrrolidine, 3-(4-iodophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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